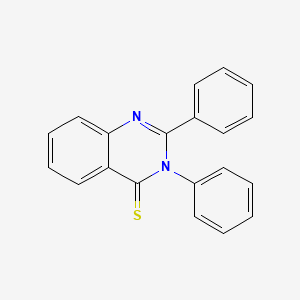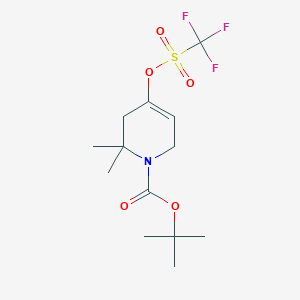
2-(5-Bromo-2,4-dimethoxyphenyl)chromen-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(5-Bromo-2,4-dimethoxyphenyl)chromen-4-one is an organic compound that belongs to the class of chromen-4-one derivatives. This compound is characterized by the presence of a bromine atom and two methoxy groups attached to a phenyl ring, which is further connected to a chromen-4-one moiety. Chromen-4-one derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry.
Preparation Methods
The synthesis of 2-(5-Bromo-2,4-dimethoxyphenyl)chromen-4-one typically involves the following steps:
Starting Materials: The synthesis begins with 5-bromo-2,4-dimethoxybenzaldehyde and a suitable chromen-4-one precursor.
Condensation Reaction: The key step involves a condensation reaction between 5-bromo-2,4-dimethoxybenzaldehyde and the chromen-4-one precursor under acidic or basic conditions.
Reaction Conditions: Common reagents used in this reaction include acids like hydrochloric acid or bases like sodium hydroxide. The reaction is typically carried out at elevated temperatures to facilitate the formation of the desired product.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain pure this compound.
Chemical Reactions Analysis
2-(5-Bromo-2,4-dimethoxyphenyl)chromen-4-one undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom in the compound can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding quinones or reduction to form dihydro derivatives.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.
Scientific Research Applications
2-(5-Bromo-2,4-dimethoxyphenyl)chromen-4-one has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an anticancer agent due to its ability to inhibit certain enzymes and pathways involved in cancer cell proliferation.
Biological Studies: It is used in biological studies to investigate its effects on various cellular processes, including apoptosis and cell cycle regulation.
Chemical Biology: The compound serves as a probe in chemical biology to study the interactions between small molecules and biological macromolecules.
Industrial Applications: It is used in the synthesis of other bioactive molecules and as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-(5-Bromo-2,4-dimethoxyphenyl)chromen-4-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their catalytic functions. Additionally, it can modulate signaling pathways involved in cell growth and survival, leading to its potential therapeutic effects.
Comparison with Similar Compounds
2-(5-Bromo-2,4-dimethoxyphenyl)chromen-4-one can be compared with other similar compounds, such as:
2-(5-Bromo-2,4-dimethoxyphenyl)chromen-2-one: This compound differs in the position of the chromenone moiety, which can lead to variations in biological activity.
2-(5-Bromo-2,4-dimethoxyphenyl)chromen-3-one: Similar to the previous compound, the position of the chromenone moiety affects its chemical and biological properties.
2-(5-Bromo-2,4-dimethoxyphenyl)chromen-4-ol: The presence of a hydroxyl group instead of a ketone group can significantly alter the compound’s reactivity and biological effects.
Properties
CAS No. |
6971-19-3 |
|---|---|
Molecular Formula |
C17H13BrO4 |
Molecular Weight |
361.2 g/mol |
IUPAC Name |
2-(5-bromo-2,4-dimethoxyphenyl)chromen-4-one |
InChI |
InChI=1S/C17H13BrO4/c1-20-15-9-17(21-2)12(18)7-11(15)16-8-13(19)10-5-3-4-6-14(10)22-16/h3-9H,1-2H3 |
InChI Key |
PSOLOZBUNJETCU-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1C2=CC(=O)C3=CC=CC=C3O2)Br)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


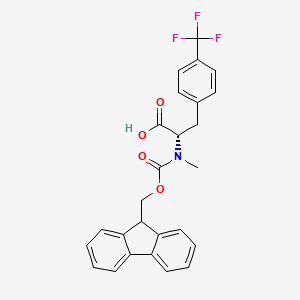


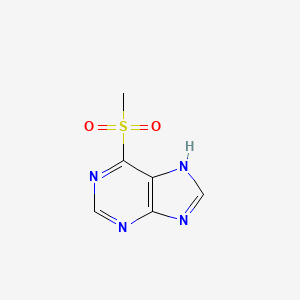
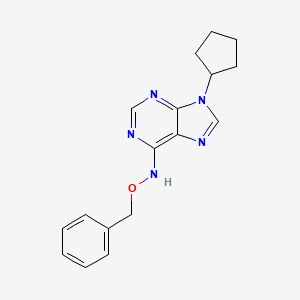

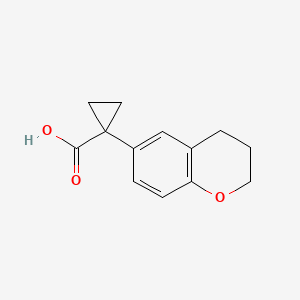
![2-(Morpholin-4-yl)-n-{4-[(4-nitrophenyl)sulfonyl]phenyl}acetamide](/img/structure/B14005378.png)
![3-(4-Aminophenyl)-7-(thiophen-3-yl)thieno[3,2-c]pyridin-4-amine](/img/structure/B14005381.png)
![2-Oxazolidinone,3-phenyl-5-[[(3-phenyl-2-propyn-1-yl)oxy]methyl]-](/img/structure/B14005384.png)
![2-[bis(2-chloroethyl)amino]-N-(3-nitrophenyl)propanamide](/img/structure/B14005385.png)

